molecular formula C18H21N3O5S B022523 Rebeprazole sulfone N-oxide CAS No. 924663-37-6

Rebeprazole sulfone N-oxide

Cat. No.: B022523
CAS No.: 924663-37-6
M. Wt: 391.4 g/mol
InChI Key: FZBHTBNDQGWAAS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Rabeprazole Sulfone N-Oxide, also known as Rebeprazole sulfone N-oxide, primarily targets the H+, K+ ATPase of the gastric parietal cells . This enzyme, also known as the proton pump, is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, Rabeprazole Sulfone N-Oxide effectively reduces the production of stomach acid .

Mode of Action

Rabeprazole Sulfone N-Oxide is a prodrug that transforms into its active sulphenamide form in the acidic environment of the parietal cells . Once activated, it binds to the H+, K+ ATPase enzyme, inhibiting its function . This inhibition suppresses both basal and stimulated gastric acid secretion in a dose-dependent manner .

Biochemical Pathways

The primary biochemical pathway affected by Rabeprazole Sulfone N-Oxide is the gastric acid secretion pathway. By inhibiting the H+, K+ ATPase enzyme, it disrupts the transport of hydrogen ions into the stomach, which is a crucial step in the production of gastric acid . The downstream effect of this inhibition is a reduction in stomach acidity, which can help in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers .

Pharmacokinetics

Rabeprazole Sulfone N-Oxide is extensively metabolized in the liver via the cytochrome P450 enzyme system . Its metabolites are primarily excreted in the urine . The maximum plasma concentration (Cmax) and the area under the plasma concentration time curve (AUC) are linearly related to dose, while the time to maximum plasma concentration (tmax) and elimination half-life (t1/2) are dose-independent .

Result of Action

The primary result of Rabeprazole Sulfone N-Oxide’s action is a reduction in gastric acid secretion. This can help heal gastrointestinal ulcers, treat symptoms of GERD, eradicate Helicobacter pylori, and treat hypersecretory conditions such as Zollinger-Ellison Syndrome .

Action Environment

The action of Rabeprazole Sulfone N-Oxide can be influenced by various environmental factors. For instance, the acidic environment of the stomach is necessary for the conversion of the prodrug into its active form . Additionally, certain safety precautions should be taken when handling this compound, such as avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition when handling this compound .

Chemical Reactions Analysis

Rebeprazole sulfone N-oxide undergoes various chemical reactions, including:

Scientific Research Applications

Rebeprazole sulfone N-oxide is primarily used in scientific research as a reference standard and impurity marker for Rabeprazole sodium . Its applications extend to:

Comparison with Similar Compounds

Rebeprazole sulfone N-oxide is unique due to its specific structure and role as an impurity of Rabeprazole sodium. Similar compounds include:

    Rabeprazole sodium: The parent compound, a proton pump inhibitor.

    Omeprazole sulfone: Another sulfone derivative of a proton pump inhibitor.

    Lansoprazole sulfone: A sulfone derivative of Lansoprazole, another proton pump inhibitor. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Properties

IUPAC Name

2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-13-16(21(22)9-8-17(13)26-11-5-10-25-2)12-27(23,24)18-19-14-6-3-4-7-15(14)20-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBHTBNDQGWAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90582522
Record name 2-{[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924663-37-6
Record name Rabeprazole sulfone N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924663376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RABEPRAZOLE SULFONE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YB1T296OD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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